N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. The presence of a sulfonamide group and a chlorophenoxy moiety contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-14(22-16-6-4-3-5-15(16)17)10-18-23(20,21)19-11-12-7-8-13(19)9-12/h3-6,12-14,18H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIERSRLHVINNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)N1CC2CCC1C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the use of a [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure under mild conditions.
These steps often involve nucleophilic substitution reactions and the use of reagents such as chlorosulfonic acid and phenols .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenoxy group. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has a wide range of applications in scientific research:
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific structural motifs.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The bicyclic structure and sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action but different structural features.
Sitagliptin: A widely used DPP-4 inhibitor with a different bicyclic core structure.
Uniqueness
This compound is unique due to its specific combination of a chlorophenoxy group and a sulfonamide functionality, which confer distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and specificity in enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
